

Physicochemical properties of Adapalene sodium salt for pre-formulation studies

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Physicochemical Properties of Adapalene Sodium Salt: A Pre-formulation Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of **Adapalene sodium salt**, a third-generation synthetic retinoid. A thorough understanding of these characteristics is fundamental for the successful preformulation and subsequent development of stable, effective, and safe pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, and stability under various stress conditions. Methodologies for determining these properties are outlined, and quantitative data are presented for ease of reference.

Introduction

Adapalene is a potent naphthoic acid derivative with retinoid-like activity, selectively targeting retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma.[1][2] It is widely used in the topical treatment of acne vulgaris.[2][3] The sodium salt of Adapalene is often considered during formulation development to enhance solubility and dissolution characteristics compared to the free acid form. Pre-formulation studies are the cornerstone of rational drug development, providing the necessary data to design robust dosage forms. This guide focuses on the critical physicochemical attributes of **Adapalene sodium salt** to support these foundational research and development activities.



Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of Adapalene and its sodium salt is provided below. These identifiers are crucial for sourcing and regulatory documentation.

Property	Adapalene	Adapalene Sodium Salt	Reference(s)
IUPAC Name	6-[3-(1-adamantyl)-4- methoxyphenyl]napht halene-2-carboxylic acid	Sodium 6-[3-(1- adamantyl)-4- methoxyphenyl]napht halene-2-carboxylate	[4][5]
CAS Number	106685-40-9	911110-93-5	[4][6]
Molecular Formula	C28H28O3	C28H27NaO3	[4][5]
Molecular Weight	412.52 g/mol	434.50 g/mol	[4][5]
Appearance	White to off-white powder	Not explicitly found, but expected to be a white to off-white solid	[4][7]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. Adapalene, as a free acid, is practically insoluble in water, which presents challenges for formulation.[7][8] The sodium salt is synthesized to improve aqueous solubility.

Solvent	Solubility (Adapalene)	Reference(s)
Water	Practically insoluble (4.01 x 10^{-6} g/L)	[3][8]
Ethanol	Sparingly soluble	[7][8]
Tetrahydrofuran (THF)	Soluble	[7][8]
DMSO	12.5 mg/mL to 17 mg/mL	[9][10]



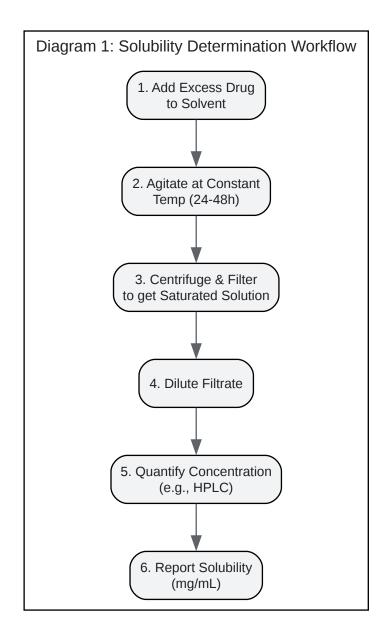
Note: Specific quantitative solubility data for **Adapalene sodium salt** in various aqueous and organic solvents is not readily available in the provided search results. The primary purpose of forming the salt is to increase aqueous solubility compared to the parent drug.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent system.

- Preparation: Add an excess amount of **Adapalene sodium salt** to a known volume of the selected solvent (e.g., purified water, phosphate buffer pH 7.4, ethanol) in a sealed, clear container (e.g., a glass vial).
- Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material must be confirmed visually at the end of the experiment.
- Sample Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
- Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent.
 Analyze the concentration of the dissolved Adapalene sodium salt using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.[11][12]
- Calculation: The solubility is reported in units such as mg/mL or μg/mL.





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Diagram 1: Solubility Determination Workflow

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and distribution.



Parameter	Value (Adapalene)	Method	Reference(s)
pKa (Strongest Acidic)	3.99 - 4.2	Chemaxon / Experimental	[1][13][14]

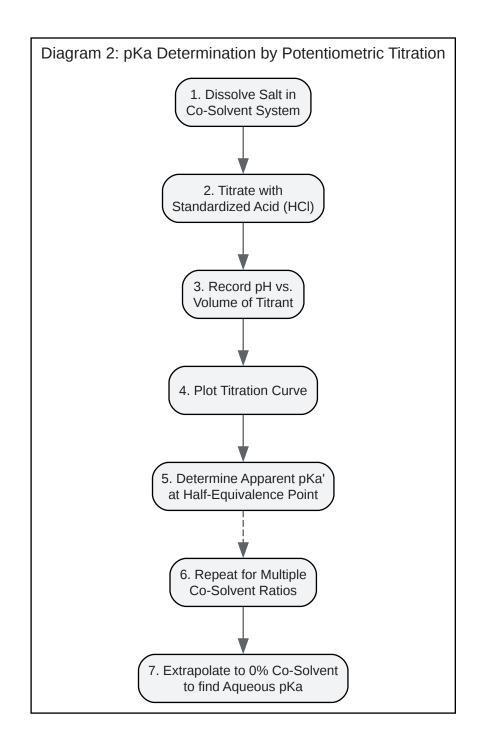
Note: The pKa refers to the equilibrium for the parent acid, Adapalene. This value indicates it is a weak acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

For sparingly soluble drugs, a co-solvent approach is often required for potentiometric titration. [15]

- Dissolution: Dissolve an accurately weighed amount of Adapalene sodium salt in a suitable co-solvent mixture (e.g., various ratios of water and a miscible organic solvent like ethanol or methanol) where the compound is fully soluble.
- Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
- Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 N HCl), adding small, precise volumes and recording the pH after each addition.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
- pKa Calculation: The pKa' is the pH at the half-equivalence point. To determine the aqueous pKa, this process is repeated with several different co-solvent ratios, and the resulting pKa' values are extrapolated to 0% organic solvent (pure water) using a Yasuda-Shedlovsky plot.
 [15]





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Diagram 2: pKa Determination by Potentiometric Titration

Melting Point

The melting point is a key indicator of purity and is important for processing and stability assessments.



Parameter	Value (Adapalene)	Reference(s)
Melting Point	319 - 322 °C	[13][14]

Note: The melting point of **Adapalene sodium salt** may differ significantly from the free acid. It is common for salts to have higher melting points or to decompose rather than melt cleanly.

Experimental Protocol: Capillary Melting Point Determination

- Sample Preparation: Finely powder a small amount of dry Adapalene sodium salt. Pack the
 powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a
 hard surface.[16]
- Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
- Observation: Decrease the heating rate to 1-2°C per minute.
- Melting Range Recording: Record the temperature at which the first drop of liquid appears
 (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting
 point is reported as the range T₁ T₂.

Stability Profile

Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. [17][18]

Summary of Adapalene Degradation Behavior:

Acidic Conditions: Degrades in the presence of acid (e.g., 0.1 N and 0.5 N HCl).[19]



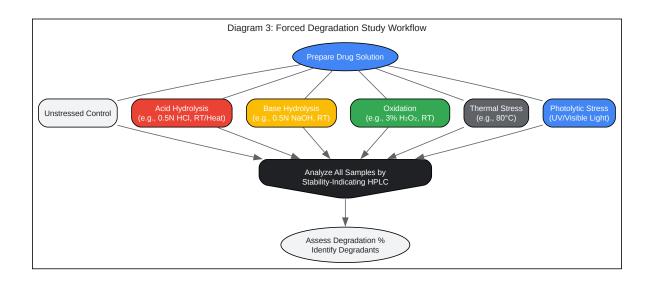
- Alkaline Conditions: Stable in 0.1 N NaOH but shows degradation in 0.5 N NaOH over 24 hours.[19]
- Oxidative Conditions: Degrades in the presence of hydrogen peroxide (e.g., 3% H₂O₂).[19]
- Photostability: Adapalene is noted to be stable to light, which is an advantage over other retinoids.[13][14] However, photolytic degradation studies are still a standard part of forced degradation.
- Thermal Stability: Thermal degradation is also assessed as part of stress testing.[20]

Experimental Protocol: Forced Degradation Study

- Stock Solution: Prepare a stock solution of **Adapalene sodium salt** in a suitable solvent (e.g., ethanol or DMSO).[11][19]
- Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
 - Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N HCl. Keep at room temperature or heat (e.g., 60°C) for a specified time.[12][19]
 - Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N NaOH. Keep at room temperature for a specified time.[19]
 - Oxidation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.[19]
 - Thermal Degradation: Keep a solution of the drug at an elevated temperature (e.g., 80°C)
 for several hours.[20]
 - Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) or light conditions specified by ICH Q1B guidelines.
- Neutralization: After the specified exposure time, neutralize the acidic and basic samples.
- Analysis: Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or HPTLC method.[12][20] Compare the chromatograms of the



stressed samples to that of an unstressed control sample to determine the percentage of degradation and identify degradation products.



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Diagram 3: Forced Degradation Study Workflow

Conclusion

The pre-formulation data for **Adapalene sodium salt**, built upon the well-characterized properties of its parent acid, provides a solid foundation for formulation development. Key considerations include its nature as a salt of a weakly acidic, poorly soluble compound. While the sodium salt form is anticipated to improve aqueous solubility, comprehensive characterization of its solubility profile, melting behavior, and stability is paramount. The experimental protocols and data outlined in this guide serve as a critical resource for scientists and researchers, enabling an informed, data-driven approach to the development of topical and other advanced delivery systems for Adapalene.



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